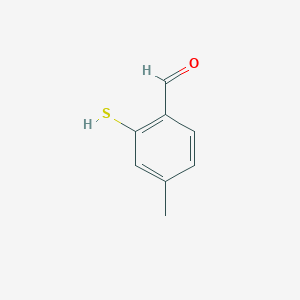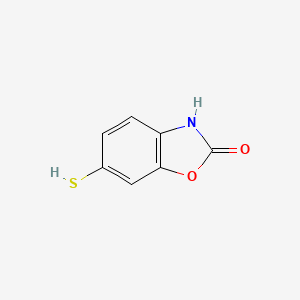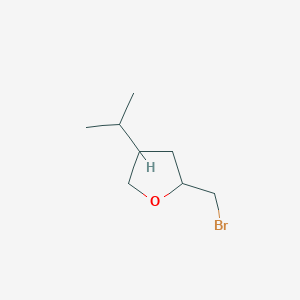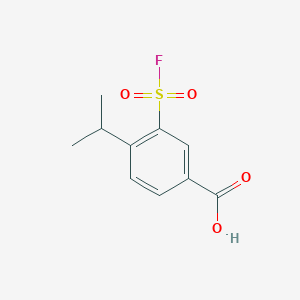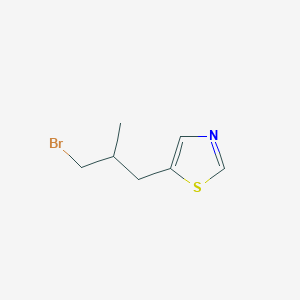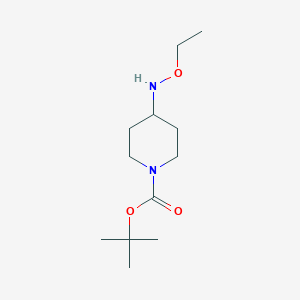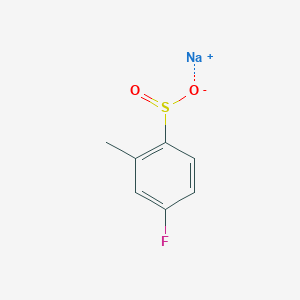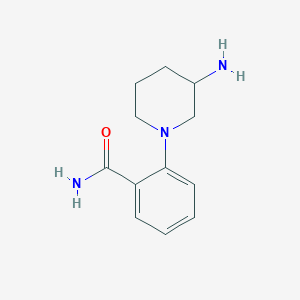
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine is a chemical compound with the molecular formula C9H11FN4 It is a derivative of imidazolidine and benzene, featuring a fluorine atom and an imidazolidin-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine typically involves the reaction of 4-fluoro-1,3-diaminobenzene with imidazolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a metal catalyst and an organic solvent like dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazolidin-2-one derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolidin-2-ylidene derivatives.
Scientific Research Applications
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine involves its interaction with specific molecular targets. The fluorine atom and imidazolidin-2-ylidene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,4-diamine
- 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,2-diamine
- 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and imidazolidin-2-ylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11FN4 |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C9H11FN4/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14) |
InChI Key |
HKWFCVUHNYCCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
